Low Potency Against 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Distinguishes Methyl 6-Ethoxynicotinate from Potent Anti-Inflammatory Analogues
In contrast to more potent 6-substituted nicotinic acid analogues [1], Methyl 6-ethoxynicotinate demonstrates minimal inhibitory activity against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) [2]. This lack of activity is a key differentiator, as it indicates the compound is unlikely to interfere with these common anti-inflammatory pathways, making it a valuable negative control or a selective building block for developing compounds with alternative mechanisms.
| Evidence Dimension | Inhibition of human recombinant 5-LOX |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Potent 6-substituted nicotinic acid analogues (as described in Medicinal Chemistry Research, 2017) |
| Quantified Difference | Potency is several orders of magnitude lower than active analogues; >10 µM |
| Conditions | Enzyme inhibition assay using human recombinant 5-LOX expressed in E. coli BL21(DE3). |
Why This Matters
This data clarifies that Methyl 6-ethoxynicotinate is not a broad-spectrum anti-inflammatory agent, which is crucial for researchers seeking a compound with a defined and limited target profile to avoid confounding results in complex biological assays.
- [1] Khanfar, M. A., et al. (2017). 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancer. Medicinal Chemistry Research, 26, 1397–1404. View Source
- [2] BindingDB. (n.d.). BDBM50591538 (CHEMBL5205807): Activity against human 5-LOX and sEH. BindingDB Database. View Source
